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Compound of Interest

Compound Name: 5-Bromogramine

Cat. No.: B1265452

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: 5-Bromgramin, ein Indolalkaloid, dient als vielseitiges Ausgangsmolekil (Scaffold)
in der medizinischen Chemie. Seine Struktur, die ein Indolgerist mit einem Bromatom an
Position 5 und einer Dimethylaminomethyl-Seitenkette an Position 3 kombiniert, bietet mehrere
Angriffspunkte fur die chemische Modifikation. Die Derivatisierung von 5-Bromgramin ist eine
Schlusselstrategie zur Entwicklung neuartiger pharmakologischer Wirkstoffe, insbesondere fir
die Onkologie und Neurowissenschaft. Durch gezielte Modifikationen kdnnen die Selektivitat,
Wirksamkeit und die pharmakokinetischen Eigenschaften der Molekile optimiert werden. Diese
Applikationshinweise bieten einen Uberblick tiber Synthesestrategien, pharmakologische Ziele
und detaillierte Protokolle zur Evaluierung von 5-Bromgramin-Derivaten.

Synthesestrategien und pharmakologische
Relevanz

Die priméare Methode zur Derivatisierung von 5-Bromgramin nutzt die Reaktivitat der
Dimethylaminogruppe. Diese wird typischerweise in eine reaktive quartare
Ammoniumverbindung umgewandelt, die dann durch eine Vielzahl von Nukleophilen
substituiert werden kann. Dies ermdglicht die Einfihrung diverser funktioneller Gruppen und
heterozyklischer Systeme, was zu einer breiten Palette von Analoga mit unterschiedlichen
pharmakologischen Profilen flhrt.
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Hauptanwendungsgebiete:

« Onkologie: Viele 5-Bromgramin-Derivate zeigen zytotoxische Aktivitat gegen verschiedene
Krebszelllinien. Der Wirkmechanismus beinhaltet oft die Induktion von Apoptose,
Zellzyklusarrest und die Beeinflussung von Signalwegen, die fur das Krebswachstum
entscheidend sind.

o Neurowissenschaft: Das Indolgerust ist ein zentrales Strukturelement vieler Liganden fir
Serotonin-(5-HT)-Rezeptoren. Die Modifikation von 5-Bromgramin kann zu potenten und
selektiven Agonisten oder Antagonisten flir verschiedene 5-HT-Rezeptorsubtypen fihren, die
fur die Behandlung von Depressionen, Angststorungen und anderen ZNS-Erkrankungen
relevant sind.

Workflow der Derivatisierung und Evaluierung

Der folgende Arbeitsablauf skizziert den allgemeinen Prozess von der Synthese bis zur
pharmakologischen Charakterisierung von 5-Bromgramin-Derivaten.
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Abbildung 1: Allgemeiner Workflow von der Synthese zur Evaluierung von 5-Bromgramin-

Derivaten.

Quantitative Daten: Zytotoxische Aktivitat von Indol-

Derivaten

Die zytotoxische Wirksamkeit von Derivaten wird typischerweise durch die Bestimmung der

halbmaximalen Hemmkonzentration (ICso) in verschiedenen Krebszelllinien ermittelt. Die

folgende Tabelle fasst reprasentative 1Cso-Werte flr verschiedene bromierte Indol- und

verwandte heterozyklische Derivate zusammen, um die potenziellen Wirksamkeitsbereiche

aufzuzeigen.

Verbindung/De . Referenz-
. Zelllinie ICso0 (pM) . ICso0 (HM)
rivat Wirkstoff
Derivat 1 MGC-803
) 1.38 5-FU 6.22
(Chalcon-Hybrid)  (Magen)
HCT-116 (Darm)  5.34 5-FU 104
MCF-7 (Brust) 5.21 5-FU 11.1
Derivat 2 )
K562 (Leukamie) 0.37 - -
(Benzofuranon)
Derivat 3
(Podophyllotoxin-  A549 (Lunge) 0.35 Etoposid >10
Hybrid)
Derivat 4
o ] A-375 (Melanom) 0.4 - -

(Spiroisoxazolin)
Derivat 5 HL-60 )

] ] ) 8.09 Staurosporin 7.48
(Cumarin-Hybrid)  (Leukamie)
MCF-7 (Brust) 3.26 Staurosporin 3.06

Hinweis: Die Daten sind aus verschiedenen Studien zu bromierten heterozyklischen

Verbindungen zusammengetragen, um das Potenzial der Substanzklasse zu illustrieren.[1][2]
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[31141[5]

Detaillierte Versuchsprotokolle

Protokoll 1: Allgemeine Synthese eines 5-Bromgramin-
Derivats durch nukleophile Substitution

Dieses Protokoll beschreibt eine allgemeine Methode zur Substitution der

Dimethylaminogruppe von 5-Bromgramin.

Materialien:

5-Bromgramin

Methyliodid (CHsl)

Aceton, wasserfrei

Gewiunschtes Nukleophil (z.B. Imidazol, Thiophenol, etc.)
Base (z.B. Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3))
Losungsmittel (z.B. DMF oder THF, wasserfrei)

Diethylether

Standard-Ausrustung fur organische Synthese (Rundkolben, Ruckflusskihler, Magnetrihrer,
etc.)

Ausristung fur Dunnschichtchromatographie (DC) zur Reaktionsverfolgung

Prozedur:

Quaternisierung des Gramins: a. Losen Sie 1 Aquivalent 5-Bromgramin in einem Minimum
an wasserfreiem Aceton. b. Fligen Sie langsam unter Riihren 1.1 Aquivalente Methyliodid
hinzu. c. Ruhren Sie die Mischung bei Raumtemperatur fir 2-4 Stunden. Das quartare
Ammoniumsalz fallt typischerweise als weil3er Feststoff aus. d. Filtrieren Sie den Feststoff
ab, waschen Sie ihn mit kaltem Diethylether und trocknen Sie ihn im Vakuum.
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» Vorbereitung des Nukleophils (falls erforderlich): a. Falls das Nukleophil eine acide Proton
hat (z.B. Imidazol, Thiol), deprotonieren Sie es. b. Losen Sie 1 Aquivalent des Nukleophils in
wasserfreiem DMF oder THF. c. Flgen Sie unter inerter Atmosphére (Stickstoff oder Argon)
portionsweise 1.1 Aquivalente einer starken Base (z.B. NaH) hinzu. d. Ruhren Sie die
Mischung fur 30 Minuten bei Raumtemperatur.

e Nukleophile Substitution: a. Lo6sen Sie das in Schritt 1 hergestellte quartare Ammoniumsalz
in wasserfreiem DMF. b. Fligen Sie die in Schritt 2 vorbereitete Nukleophil-Losung langsam
zur Lésung des Ammoniumsalzes hinzu. c. Erhitzen Sie die Reaktionsmischung auf 60-80
°C und verfolgen Sie den Reaktionsfortschritt mittels DC. Die Reaktionszeit betragt
typischerweise 4-12 Stunden. d. Kiihlen Sie die Reaktion nach vollstandigem Umsatz auf
Raumtemperatur ab.

« Aufarbeitung und Reinigung: a. Giel3en Sie die Reaktionsmischung in Eiswasser und
extrahieren Sie das Produkt mit einem geeigneten organischen Losungsmittel (z.B.
Ethylacetat). b. Waschen Sie die vereinigten organischen Phasen mit Wasser und
anschlieBend mit gesattigter Kochsalzlésung. c. Trocknen Sie die organische Phase Uber
Natriumsulfat, filtrieren Sie und entfernen Sie das Losungsmittel im Rotationsverdampfer. d.
Reinigen Sie das Rohprodukt mittels S&ulenchromatographie auf Kieselgel, um das finale
Derivat zu erhalten.

o Charakterisierung: a. Bestétigen Sie die Struktur des finalen Produkts mittels NMR-
Spektroskopie (*H, 3C) und Massenspektrometrie.

Protokoll 2: Bestimmung der Zytotoxizitat mittels MTT-
Assay

Der MTT-Assay ist eine kolorimetrische Methode zur Messung der metabolischen Aktivitat von
Zellen, die als Indikator fur die Zellviabilitat dient.[6]

Materialien:
e Zu testende 5-Bromgramin-Derivate, gelost in DMSO

o Krebszelllinien (z.B. MCF-7, A549, HepGZ2)
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Zellkulturmedium (z.B. DMEM) mit 10% fotalem Kalberserum (FCS) und 1%
Penicillin/Streptomycin

96-Well-Platten

MTT-LOsung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in
PBS[6]

Solubilisierungslésung (z.B. 10% SDS in 0.01 M HCI oder reines DMSO)
Mehrkanalpipetten
Inkubator (37 °C, 5% CO2)

Mikroplatten-Lesegerat (Spektralphotometer)

Prozedur:

Zellaussaat: a. Kultivieren Sie die Zellen bis zu einer Konfluenz von ca. 80%. b. Trypsinieren
Sie die Zellen, zahlen Sie sie und resuspendieren Sie sie in frischem Medium auf eine
Dichte von 5x10* Zellen/mL. c. Sden Sie 100 uL der Zellsuspension (entspricht 5000 Zellen)
in jede Vertiefung einer 96-Well-Platte aus. d. Inkubieren Sie die Platte fiir 24 Stunden bei 37
°C und 5% COz, damit die Zellen anhaften kdnnen.

Behandlung mit den Testsubstanzen: a. Bereiten Sie eine serielle Verdiinnungsreihe Ihrer 5-
Bromgramin-Derivate in Zellkulturmedium vor (z.B. von 0.1 uM bis 100 uM). Die DMSO-
Endkonzentration sollte 0.5% nicht Gberschreiten. b. Entfernen Sie das Medium aus den
Wells und fligen Sie 100 pL des Mediums mit den entsprechenden Konzentrationen der
Testsubstanzen hinzu. Flgen Sie Kontroll-Wells nur Medium mit DMSO (Vehikelkontrolle)
und Medium ohne Zuséatze (unbehandelte Kontrolle) hinzu. c. Inkubieren Sie die Platte fur 48
Stunden bei 37 °C und 5% CO:-.

MTT-Inkubation: a. Fligen Sie nach der Inkubationszeit 10 pL der MTT-L6sung (5 mg/mL) zu
jeder Vertiefung hinzu.[1] b. Inkubieren Sie die Platte fiir weitere 3-4 Stunden bei 37 °C.
Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu violetten Formazan-
Kristallen.[6][7]
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» Solubilisierung der Formazan-Kristalle: a. Entfernen Sie das Medium vorsichtig. b. Fiigen Sie
100 pL der Solubilisierungslésung (z.B. DMSO) zu jeder Vertiefung hinzu, um die Formazan-
Kristalle aufzulésen.[1] c. Schitteln Sie die Platte fiir ca. 10 Minuten auf einem
Plattenschttler, um eine vollstandige Auflésung sicherzustellen.

e Messung und Datenanalyse: a. Messen Sie die Extinktion bei einer Wellenlange von 570 nm
mit einem Mikroplatten-Lesegerat. Eine Referenzwellenldnge von 630 nm kann zur Korrektur
von Hintergrundsignalen verwendet werden.[7] b. Berechnen Sie die prozentuale
Zellviabilitat fur jede Konzentration im Vergleich zur Vehikelkontrolle (als 100% Viabilitat
definiert). c. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den ICso-Wert (die
Konzentration, bei der die Zellviabilitdt um 50% reduziert ist) mithilfe einer geeigneten
Software (z.B. GraphPad Prism).

Signalwege und Wirkmechanismen
Apoptose-Induktion durch zytotoxische Derivate

Viele zytotoxische 5-Bromgramin-Derivate wirken, indem sie den programmierten Zelltod
(Apoptose) in Krebszellen auslosen. Ein haufig aktivierter Signalweg ist der intrinsische oder
mitochondriale Apoptoseweg.
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Abbildung 2: Vereinfachter intrinsischer Apoptose-Signalweg, der durch Derivate aktiviert wird.
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Modulation von Serotonin-Rezeptoren

5-Bromgramin-Derivate kdnnen als Liganden an G-Protein-gekoppelte Serotonin-Rezeptoren
(GPCRs) binden und deren Signaltransduktion modulieren. Die Aktivierung von 5-HT1-
Rezeptoren fuhrt beispielsweise typischerweise zur Hemmung der Adenylatzyklase.[8][9]
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Abbildung 3: Signalweg eines 5-HT1A-Rezeptors, der durch einen Agonisten moduliert wird.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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